REACTION_CXSMILES
|
O[C:2]1[CH:15]=[CH:14][C:13](OC)=[C:12]2[C:3]=1[CH2:4][CH2:5][CH2:6][C:7]12O[CH2:10][CH2:9][O:8]1.I[C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:28]=1C(OC)=C[CH:25]=[CH:24]2.C([O-])([O-])=O.[K+].[K+]>N1C=CC=CC=1>[C:9]1([O:8][C:7]2[C:12]3[C:3](=[CH:2][CH:15]=[CH:14][CH:13]=3)[CH:4]=[CH:5][CH:6]=2)[C:28]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:24]=[CH:25][CH:10]=1 |f:2.3.4|
|
Name
|
Cu2O
|
Quantity
|
286 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours under a nitrogen atmosphere
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
Pyridine was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in EtOAc (300 mL)
|
Type
|
WASH
|
Details
|
It was washed with water (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OC1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.14 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 113.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |